Tuberculosinyl diphosphate

Description

Properties

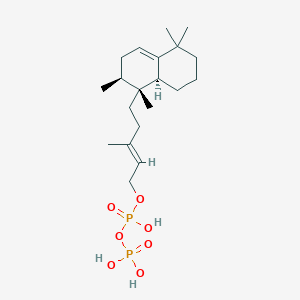

Molecular Formula |

C20H36O7P2 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

[(E)-5-[(1R,2S,8aS)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)10-13-20(5)16(2)8-9-17-18(20)7-6-12-19(17,3)4/h9,11,16,18H,6-8,10,12-14H2,1-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t16-,18+,20+/m0/s1 |

InChI Key |

BPSHPRCHMGHBGC-AHKHSGQUSA-N |

Isomeric SMILES |

C[C@H]1CC=C2[C@H]([C@]1(C)CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCCC2(C)C |

Canonical SMILES |

CC1CC=C2C(C1(C)CCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCCC2(C)C |

Origin of Product |

United States |

Scientific Research Applications

Role in Mycobacterial Pathogenesis

Tuberculosinyl diphosphate is synthesized by the enzyme tuberculosinol synthase (Rv3378c), which catalyzes its conversion to tuberculosinol and iso-tuberculosinol, compounds implicated in the virulence of Mycobacterium tuberculosis . The presence of these compounds has been linked to the bacterium's ability to evade host immune responses, making them potential targets for therapeutic intervention.

Drug Discovery Target

The inhibition of this compound synthase presents a novel approach for developing anti-tuberculosis drugs. Research indicates that targeting this enzyme can disrupt the synthesis of virulence factors, thereby attenuating the pathogenicity of M. tuberculosis . The following table summarizes key studies that have explored inhibitors against this enzyme:

Enzymatic Mechanisms and Substrate Specificity

The enzymatic action of Rv3378c involves complex biochemical transformations that are critical for understanding mycobacterial metabolism. Studies have shown that this enzyme can utilize various prenyl diphosphates as substrates, highlighting its versatility and potential as a target for synthetic biology applications .

Case Study: Substrate Specificity

Research has demonstrated that Rv3378c exhibits distinct substrate preferences, which can be exploited to engineer modified enzymes with tailored activities for biotechnological applications . The following table outlines substrate specificity findings:

| Substrate | Conversion Product | Efficiency |

|---|---|---|

| Geranylgeranyl diphosphate | Tuberculosinol pyrophosphate | High |

| This compound | Iso-tuberculosinol variants | Moderate |

Potential in Antiviral and Antitumor Applications

Beyond its role in tuberculosis, this compound and its derivatives have shown promise in broader biological contexts. Diterpenes derived from this pathway exhibit various biological activities, including antiviral and antitumor properties . This expands the potential applications of this compound beyond infectious disease treatment.

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms by which this compound influences mycobacterial virulence and to develop more potent inhibitors against Rv3378c. The integration of structural biology with high-throughput screening methods is expected to yield new therapeutic candidates that can effectively combat resistant strains of M. tuberculosis.

Chemical Reactions Analysis

Key Enzymes

-

MtHPS (Rv3377c) : Catalyzes the cyclization of (E,E,E)-geranylgeranyl diphosphate (GGPP) into TbDP .

-

Rv3378c : Functions as a phosphatase and adenosine transferase, converting TbDP into 1-TbAd .

Reaction Mechanism

-

Acid Activation : The terminal alkene of GGPP is protonated by a conserved aspartate (D295) within the DxDD motif, initiating a carbocation cascade .

-

Cyclization : A bicyclic intermediate forms through carbocation rearrangements, stabilized by aromatic residues (e.g., Y328, Y479) in the active site .

-

Deprotonation : The final carbocation is deprotonated by a catalytic base (Y479) to yield TbDP .

Acid–Base Catalysis

-

Enzymatic Acid : D295 facilitates protonation of the GGPP substrate, initiating cyclization .

-

Enzymatic Base : Y479 deprotonates the final intermediate, determining product outcome. Mutations (e.g., Y479F) alter stereochemistry, producing labda-7,13-dienyl diphosphate .

| Residue | Function | Effect of Mutation |

|---|---|---|

| D295 | Proton donor | Loss of catalytic acid |

| Y479 | Deprotonation | Alternative products |

| Y328 | Stabilizes intermediates | Reduces metabolic flux |

Bisphosphonate Inhibitors

-

BPH-629 : Binds to Rv3378c, disrupting TbDP-to-1-TbAd conversion. Structural studies show Mg²⁺-dependent binding to the substrate pocket .

Mutational Resistance

-

Mutations in the DDXXD motif (e.g., D34A/R38A) impair diphosphate release, reducing iso-tuberculosinol production .

Active Site Features

-

Conserved Residues : D295, Y328, and Y479 form a rigid catalytic scaffold, restricting intermediate rearrangements .

-

Steric Constraints : Aromatic residues (e.g., W380) shield key carbocations, enforcing product specificity .

Therapeutic Targets

-

Inhibiting MtHPS or Rv3378c disrupts 1-TbAd biosynthesis, a critical virulence pathway . Bisphosphonate derivatives represent promising candidates for antitubercular drugs .

Key Enzymes and Functions

| Enzyme | Role | Substrate | Product |

|---|---|---|---|

| MtHPS (Rv3377c) | Cyclase | GGPP | TbDP |

| Rv3378c | Phosphatase/transferase | TbDP | 1-TbAd |

Inhibitors and Mechanisms

| Inhibitor | Target | Binding Mode | Effect |

|---|---|---|---|

| BPH-629 | Rv3378c | Mg²⁺-dependent | Blocks TbDP-to-1-TbAd conversion |

| Amo-1618 | MtHPS | Binds substrate pocket | Reduces TbDP synthesis |

Preparation Methods

Enzymatic Biosynthesis of Tuberculosinyl Diphosphate

Role of Rv3377c in Cyclization of Geranylgeranyl Diphosphate

The diterpene cyclase Rv3377c (MtHPS) catalyzes the conversion of geranylgeranyl diphosphate (GGPP) into this compound (TbPP) through a protonation-initiated carbocation cascade. The reaction involves:

- Protonation of GGPP’s terminal alkene by a conserved aspartic acid (D40 in Rv3377c), generating a carbocation intermediate.

- Cyclization and rearrangement via hydride shifts and Wagner-Meerwein rearrangements, forming the halima-5,13-dien-15-yl carbocation.

- Deprotonation by a tyrosine residue (Y479), terminating the reaction and yielding TbPP.

Key residues were identified through site-directed mutagenesis:

- D40A mutation abolishes activity, confirming its role as the catalytic acid.

- Y479F mutation shifts product specificity to labda-7,13-dienyl diphosphate, highlighting its role as the catalytic base.

Table 1: Catalytic Activity of Rv3377c Mutants

| Mutant | Product | Relative Activity (%) |

|---|---|---|

| Wild-type | TbPP | 100 |

| D40A | No product | 0 |

| Y479F | Labda-7,13-dienyl DP | 35 |

Rv3378c: Dual-Function Phosphatase and Transferase

Rv3378c processes TbPP into bioactive metabolites:

- Phosphatase activity : Hydrolyzes TbPP to tuberculosinol (TOH) and iso-tuberculosinols (iso-TOH).

- Transferase activity : Condenses TbPP with adenosine to form 1-tuberculosinyladenosine (1-TbAd), a virulence factor.

Structural studies reveal Rv3378c’s cis-prenyltransferase fold, with a hydrophobic active site for TbPP binding and a second pocket for nucleoside substrates. Mutagenesis of residues (D34, R38, Y51, Y90) disrupts dephosphorylation and isomerization:

- Y51F/Y90F double mutant : Reduces TOH production by >90%.

- D34A/R38A mutant : Abolishes iso-TOH formation.

Table 2: Catalytic Parameters of Rv3378c

| Substrate | kcat (s-1) | Km (μM) |

|---|---|---|

| TbPP | 0.45 ± 0.02 | 12.3 ± 1.8 |

| Adenosine | 0.38 ± 0.03 | 8.9 ± 1.2 |

Chemical Synthesis Strategies

Challenges in Abiotic Synthesis

Chemical synthesis of TbPP is complicated by its diphosphate moiety and stereochemical complexity. Current efforts focus on modular assembly of the diterpene backbone and regioselective phosphorylation:

- Julia–Kocienski olefination : Used to construct E-configured double bonds in mycolic acid analogs, a strategy potentially adaptable for TbPP.

- Asymmetric cyclopropanation : Charette’s method achieves >95% ee in cyclopropane-containing intermediates, critical for replicating TbPP’s halimadienyl structure.

Analytical Characterization

Structural Elucidation Techniques

- X-ray crystallography : Resolved Rv3378c’s structure at 2.2 Å resolution, revealing TbPP binding in a hydrophobic cleft.

- NMR spectroscopy : 1H and 13C NMR confirmed TbPP’s allylic methyl groups (δ 1.89 ppm) and diphosphate signals (δ -10.2 ppm).

- Mass spectrometry : High-resolution ESI-MS identifies TbPP ([M-H]- at m/z 449.2) and 1-TbAd ([M+H]+ at m/z 579.3).

Table 3: Key NMR Assignments for TbPP

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-15 | 4.92 | d (J=6.6 Hz) |

| C-13 | 124.7 | - |

| P-O-P | -10.2 | - |

Q & A

Q. What enzymatic pathway synthesizes tuberculosinyl diphosphate in Mycobacterium tuberculosis, and what are the key enzymes involved?

The biosynthesis begins with geranylgeranyl pyrophosphate (GGPP), which is cyclized by the diterpene cyclase Rv3377c to form tuberculosinyl pyrophosphate. The virulence-associated enzyme Rv3378c (tuberculosinyl transferase) then catalyzes the transfer of the tuberculosinyl group to adenosine, generating 1-tuberculosinyladenosine (1-TbAd). Experimental validation involves genetic knockout studies, isotope labeling, and HPLC-MS to track intermediate formation .

Q. What standard assays are used to measure the activity of this compound synthase (Rv3377c)?

Radiometric assays using C- or H-labeled GGPP are common, with product separation via thin-layer chromatography (TLC) or HPLC. Enzyme kinetics can be analyzed using Michaelis-Menten parameters. Mutagenesis studies are employed to confirm active site residues critical for cyclization .

Q. How do researchers determine substrate specificity in prenyl diphosphate synthases like Rv3377c?

Substrate competition assays with analogs (e.g., farnesyl or geranyl diphosphate) and kinetic profiling (K, V) are used. Phylogenetic analysis of active site motifs across homologs (e.g., FPPS, GGPPS) helps identify conserved residues dictating specificity .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve conformational flexibility in M. tuberculosis prenyl synthases?

MD simulations (e.g., using AMBER or GROMACS) track active site volume fluctuations and hinge motions over microsecond timescales. Principal component analysis (PCA) identifies dominant conformational states, while free-energy landscapes reveal substrate-binding pathways. Comparative MD studies with UPPS highlight differences in hydrophobic channel dynamics critical for drug design .

Q. What structural challenges arise in crystallizing Rv3377c, and how are they addressed?

Rv3377c’s flexibility and membrane association hinder crystallization. Truncation of flexible loops, co-crystallization with substrate analogs (e.g., non-hydrolyzable GGPP), and lipidic cubic phase (LCP) techniques improve crystal quality. Cryo-EM is an alternative for capturing transient conformations .

Q. How can conflicting kinetic data between recombinant and native Rv3378c be resolved?

Discrepancies may arise from post-translational modifications or missing cofactors in recombinant systems. Strategies include:

- Supplementing assays with mycobacterial lysate to identify cofactors.

- Using native mass spectrometry to detect protein modifications.

- Comparative activity assays under varying pH and ionic conditions to mimic in vivo environments .

Q. What computational tools integrate phylogenetic and structural data to study prenyl synthase evolution?

Tools like BLAST for sequence alignment, PhyML for phylogenetic trees, and SWISS-MODEL for homology modeling are combined. Motif analysis (e.g., conserved DDXXD domains) and docking simulations (AutoDock Vina) map substrate interactions across homologs, revealing evolutionary adaptations in tuberculosinyl synthases .

Methodological Guidance

Q. How are principal component analysis (PCA) and free-energy calculations applied in enzyme dynamics studies?

PCA reduces MD trajectory dimensionality to identify collective motions (e.g., active site opening/closing). Free-energy perturbation (FEP) or metadynamics quantifies energy barriers between conformations. These methods guide mutagenesis targeting residues stabilizing inactive states .

Q. What experimental controls are critical for validating this compound biosynthesis in vitro?

- Negative controls: Enzyme-free reactions, inactive mutants (e.g., Rv3377c D98A).

- Isotopic tracing: C-GGPP to confirm product origin via NMR.

- Pharmacological inhibition: Use of zoledronate (a prenyl synthase inhibitor) to block activity .

Data Contradiction Analysis

Q. How to address conflicting reports on Rv3378c’s role in phagosome remodeling?

Discrepancies may stem from strain-specific virulence or assay sensitivity. Approaches include:

- Comparative lipidomics of M. tuberculosis vs. BCG to identify 1-TbAd as a unique metabolite.

- Macrophage infection assays with Rv3378c knockout strains, monitoring phagosomal pH and maturation markers (e.g., LAMP-1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.